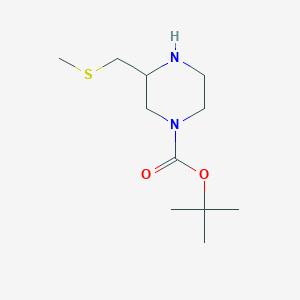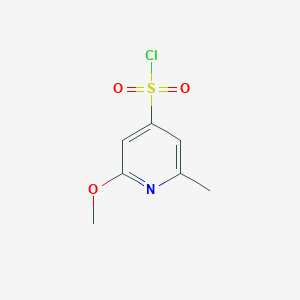![molecular formula C9H10Cl2F3N B13597810 {[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)
{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable component in various scientific and industrial applications.
Preparation Methods
The synthesis of {[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a suitable aromatic compound, followed by the reduction of the acyl group to an alkane.
Chemical Reactions Analysis
{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biological systems due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of {[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the desired biological or chemical effects . The pathways involved in these interactions are often complex and depend on the specific application of the compound.
Comparison with Similar Compounds
{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride can be compared to other compounds containing trifluoromethyl groups, such as trifluoromethane and 1,1,1-trifluoroethane . While these compounds share the trifluoromethyl group, this compound is unique due to the presence of the chlorine and amine groups, which contribute to its distinct chemical and biological properties.
Similar Compounds
Trifluoromethane: A simple compound with a trifluoromethyl group, used in various industrial applications.
1,1,1-Trifluoroethane: Another compound with a trifluoromethyl group, commonly used as a refrigerant.
Properties
Molecular Formula |
C9H10Cl2F3N |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
FHWSWQBTKGRNKA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)


![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)


![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)

![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)
![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)



